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Introduction

Calcium is an essential mineral vital for bone health, nerve transmission, muscle function, and
other physiological processes.[1][2][3] With a significant portion of the population not meeting
the recommended daily intake of calcium through diet alone, food and beverage fortification
presents a crucial strategy to bridge this nutritional gap.[1][4] Calcium lactate has emerged as
a preferred calcium salt for beverage fortification due to its favorable chemical and sensory
properties. It is created from the reaction of lactic acid with calcium carbonate or calcium
hydroxide and is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and
Drug Administration.[5][6][7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the utilization of calcium lactate in fortified beverages, covering
its properties, formulation considerations, and detailed experimental protocols for evaluation.

Properties and Advantages of Calcium Lactate

Calcium lactate offers several advantages over other calcium salts for beverage fortification,
primarily its high solubility and neutral taste profile.[2][9][10]

Key Characteristics:

» High Solubility: Calcium lactate is highly soluble in water, even at low temperatures, which
is a significant advantage for beverage formulation.[2][5][9][10] This property allows for
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sufficient fortification without causing precipitation or affecting the beverage's appearance.[2]
[10]

o Neutral Taste: Unlike other calcium salts that can impart a chalky, bitter, or salty taste,
calcium lactate has a more neutral flavor profile.[2][9][11][12] This minimizes the need for
masking agents, preserving the original taste of the beverage.[2][10]

» Bioavailability: The bioavailability of calcium from calcium lactate is comparable to that of
other common calcium salts like calcium carbonate and calcium citrate, and it is well-
absorbed by the body.[13][14][15][16] Some studies suggest it has a faster absorption rate.
[13][17] It can be absorbed at various pH levels and does not need to be taken with food.[5]

[6]

o Elemental Calcium: Calcium lactate contains approximately 13-14% elemental calcium.[2]
[5][6][10] This is a lower concentration compared to calcium carbonate (40%), meaning a
larger amount of calcium lactate is needed to achieve the same level of elemental calcium.
[2][10][18] However, its high solubility often makes it the more practical choice for beverage
applications.[2][10]

Data Presentation: Comparative Properties of Calcium
Salts

The following tables summarize the key quantitative data for calcium lactate in comparison to
other common calcium salts used in fortification.

Table 1: Physicochemical Properties of Common Calcium Salts
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Calcium Calcium Calcium Calcium
Property .
Lactate Gluconate Citrate Carbonate
Molecular
CeH10CaOs C12H22Ca014 Cas(CeHs07)2 CaCOs
Formula
Molar Mass ( 218.22
430.37 498.46 100.09
g/mol) (anhydrous)
Elemental ~13-149%[2][5][6]
_ ~9%[2][10] ~21%][2][10] ~40%][18]
Calcium (%) [10]
Solubility in Very
Water ( g/100 mL  ~9.0[5] High[2][10] Low Low/Insoluble[15
at 25°C) 1[16]
) Neutral/Slightly Chalky/Slightly
Taste Profile o Neutral[2][10] Chalky[2]
acidic[2][9][12] sour[2]

Table 2: Recommended Daily Calcium Intake

Recommended Dietary Allowance (RDA)

Age Group ]
1-3 years 700[1]

4-8 years 1,000[1]
9-18 years 1,300[19]
Adults (19-50 years) 1,000[4][19]
Adult Men (51-70 years) 1,000

Adult Women (51+ years) 1,200[3]
Adult Men (71+ years) 1,200

Data sourced from the National Institutes of Health and the International Osteoporosis
Foundation.[1][4]
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Experimental Protocols
Protocol 1: Stability Assessment of Calcium-Fortified
Beverages

Objective: To evaluate the physical and chemical stability of a beverage fortified with calcium
lactate over a defined shelf life.

Materials:

Beverage base (e.g., fruit juice, dairy-alternative milk)

e Calcium lactate pentahydrate

e pH meter

o Colorimeter

e Viscometer

 Incubators/refrigerators set to desired storage temperatures (e.g., 4°C, 25°C, 35°C)
e Centrifuge

e Analytical balance

Homogenizer/high-shear mixer
Methodology:
e Sample Preparation:

o Calculate the amount of calcium lactate required to achieve the target fortification level
(e.g., 15-30% of the Daily Value for calcium per serving).

o Gradually add the calcium lactate powder to the beverage base under constant agitation
using a high-shear mixer until fully dissolved.

o Prepare a control sample (beverage base without added calcium lactate).
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o Package the samples in airtight, light-resistant containers.

o Storage Conditions:

o Store the samples at various temperatures (refrigerated, ambient, and accelerated) to
simulate different storage scenarios.

e Analysis Schedule:

o Conduct analyses at specified time points (e.g., Day 0, Week 1, Week 4, Week 8, Week
12).

e Analytical Procedures:
o pH Measurement: Record the pH of each sample at each time point.

o Color Analysis: Measure the color of the beverage using a colorimeter, recording L, a, and
b* values.

o Viscosity Measurement: Determine the viscosity of the beverage to assess changes in
texture.

o Sedimentation Analysis: Centrifuge a sample aliquot (e.g., 5000 x g for 15 minutes) and
measure the volume or weight of any precipitated material.

o Sensory Evaluation: (See Protocol 2) Conduct sensory analysis at each time point to
assess changes in taste, mouthfeel, and overall acceptability.

o Microbial Analysis: Inoculate samples with relevant spoilage microorganisms to assess the
impact of calcium lactate on microbial growth.[20]

Protocol 2: Sensory Evaluation of Fortified Beverages

Objective: To assess the sensory attributes (taste, aroma, mouthfeel, appearance) of a
beverage fortified with calcium lactate.

Materials:
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Fortified and control beverage samples, chilled to a standardized serving temperature.

Standard sensory evaluation booths with controlled lighting.

Water and unsalted crackers for palate cleansing.

Standardized questionnaires/software for data collection.

Atrained sensory panel (typically 8-12 members).
Methodology:

o Panelist Training: Train panelists to identify and rate the intensity of key attributes such as
bitterness, chalkiness, metallic aftertaste, sweetness, and overall flavor.

o Sample Presentation: Present the samples to the panelists in a randomized and blind
fashion. Use standardized three-digit codes to label the samples.

e Evaluation:
o Instruct panelists to evaluate the appearance and aroma of each sample first.

o Panelists then taste each sample and rate the intensity of the predefined sensory
attributes on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible” to

"very strong").
o Ensure panelists cleanse their palate with water and crackers between samples.

o Data Analysis: Analyze the collected data using appropriate statistical methods (e.g.,
ANOVA, t-tests) to determine if there are significant sensory differences between the fortified

and control samples.

Protocol 3: In Vitro Bioavailability Assessment (Caco-2
Cell Model)

Objective: To estimate the intestinal absorption and bioavailability of calcium from a fortified
beverage using the Caco-2 cell culture model, which mimics the human intestinal epithelium.
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Materials:

e Caco-2 cells

e Cell culture reagents (DMEM, fetal bovine serum, antibiotics)
o Transwell® inserts (12-well or 24-well plates)

» Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
o Test beverage, subjected to in vitro digestion.

 Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption
Spectroscopy (AAS) for calcium quantification.

Methodology:
e Caco-2 Cell Culture and Differentiation:
o Culture Caco-2 cells in DMEM supplemented with fetal bovine serum and antibiotics.

o Seed the cells onto Transwell® inserts and allow them to grow and differentiate for 21
days to form a confluent monolayer with well-developed microvilli.

o Monitor the integrity of the cell monolayer by measuring the transepithelial electrical
resistance (TEER).

e Sample Preparation:

o Perform a simulated gastrointestinal digestion of the fortified beverage to mimic
physiological conditions in the stomach and small intestine.

e Calcium Transport Assay:
o Wash the Caco-2 cell monolayers with pre-warmed HBSS.

o Add the digested beverage sample to the apical (upper) chamber of the Transwell®
inserts.
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o Add fresh HBSS to the basolateral (lower) chamber.
o Incubate the plates at 37°C with gentle shaking.

o Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120
minutes).

e Calcium Quantification:
o Measure the concentration of calcium in the basolateral samples using ICP-MS or AAS.
o Data Analysis:

o Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium
transport across the Caco-2 cell monolayer. Compare the Papp value of the calcium from
the fortified beverage to that of a known soluble calcium salt control.

Visualizations
Experimental Workflow
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Caption: Workflow for developing and testing calcium-fortified beverages.

Signaling Pathway for Intestinal Calcium Absorption
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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